4-Bromo-2-fluoro-indane
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Overview
Description
4-Bromo-2-fluoro-indane is an organic compound that belongs to the class of indanes It is characterized by the presence of both bromine and fluorine atoms attached to the indane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-indane typically involves multi-step reactions. One common method includes the bromination and fluorination of indane derivatives. For instance, starting with 2-fluoroaniline, bromination can be achieved using N-bromosuccinimide in dichloromethane at low temperatures . The reaction conditions often require careful control of temperature and the use of specific reagents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-indane can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indane derivatives, while oxidation reactions may produce indane ketones or alcohols.
Scientific Research Applications
4-Bromo-2-fluoro-indane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-indane involves its interaction with specific molecular targets The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules These interactions can modulate biological pathways and result in specific physiological effects
Comparison with Similar Compounds
4-Bromo-2-fluoroaniline: Similar in structure but with an amine group instead of the indane ring.
4-Bromo-2-fluoroanisole: Contains a methoxy group instead of the indane ring.
4-Bromo-2-fluoro-1-nitrobenzene: Contains a nitro group instead of the indane ring.
Uniqueness: 4-Bromo-2-fluoro-indane is unique due to its indane ring structure, which imparts distinct chemical and physical properties compared to its analogs. The combination of bromine and fluorine atoms in the indane framework enhances its reactivity and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C9H8BrF |
---|---|
Molecular Weight |
215.06 g/mol |
IUPAC Name |
4-bromo-2-fluoro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H8BrF/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7H,4-5H2 |
InChI Key |
FKVHSWUOQXUNBH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=CC=C2Br)F |
Origin of Product |
United States |
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